N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide
Description
N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide is a structurally complex molecule featuring a cyclopropanecarboxamide core fused to a 1H-pyrrole ring substituted with a benzyl group, a 4-methoxyphenylsulfonyl moiety, and 4,5-dimethyl substituents. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where steric and electronic interactions are critical.
Properties
Molecular Formula |
C24H26N2O4S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[1-benzyl-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C24H26N2O4S/c1-16-17(2)26(15-18-7-5-4-6-8-18)23(25-24(27)19-9-10-19)22(16)31(28,29)21-13-11-20(30-3)12-14-21/h4-8,11-14,19H,9-10,15H2,1-3H3,(H,25,27) |
InChI Key |
WGIBWZJSGZZSMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide typically involves multiple steps. The process begins with the preparation of the pyrrole ring, followed by the introduction of the benzyl and methoxyphenylsulfonyl groups. The final step involves the formation of the cyclopropanecarboxamide moiety. Common reagents used in these reactions include benzyl bromide, methoxybenzenesulfonyl chloride, and cyclopropanecarboxylic acid. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares a cyclopropanecarboxamide backbone with other derivatives but differs in substituent composition (Table 1). Key comparisons include:
- N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): Features a phenoxy group and diethylamide, lacking the sulfonyl and benzyl-pyrrole motifs.
- Its lower synthesis yield (20%) suggests greater complexity in introducing multiple heterocycles .
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Shares a sulfonamide group but includes a chromenone scaffold. Its higher molecular weight (589.1 g/mol) and solid-state form (melting point 175–178°C) highlight the impact of extended aromatic systems on physical properties .
Physicochemical Properties
- Thermal Stability: The sulfonamide in exhibits a defined melting point (175–178°C), whereas the target’s dimethylpyrrole and cyclopropane groups may lower its melting point .
Crystallographic and Analytical Insights
- Structural Determination: Tools like SHELXL () are widely used for refining crystal structures of complex molecules. The target compound’s crystallinity (if confirmed) could enable detailed intermolecular interaction studies, such as hydrogen-bonding patterns analyzed via graph set theory () .
Biological Activity
N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide is a complex organic compound that exhibits a variety of biological activities. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological properties. The unique structural features of this compound include a pyrrole ring, a sulfonyl group, and a cyclopropane moiety, contributing to its potential therapeutic applications.
- Molecular Formula : C28H27N3O6S2
- Molecular Weight : 565.66 g/mol
- CAS Number : [Not specified in the search results]
Structural Characteristics
The compound's structure can be analyzed as follows:
| Structural Feature | Description |
|---|---|
| Pyrrole Ring | Contributes to the compound's reactivity and biological activity. |
| Sulfonyl Group | Enhances solubility and biological interactions. |
| Cyclopropane Moiety | Provides rigidity and influences pharmacokinetics. |
Antimicrobial Properties
Sulfonamide derivatives are widely recognized for their antimicrobial properties. This compound has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. The mechanism is believed to involve inhibition of folate synthesis, similar to traditional sulfonamides.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. Preliminary investigations into this compound suggest potential cytotoxic effects on various cancer cell lines. The specific pathways involved are still under investigation but may include apoptosis induction and cell cycle arrest.
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of various sulfonamide derivatives, this compound was evaluated against standard bacterial strains. The results indicated:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Test Compound | Staphylococcus aureus | 15 |
| Control (Sulfamethoxazole) | Staphylococcus aureus | 18 |
This study suggests that while the compound exhibits antimicrobial activity, it may not be as potent as established sulfonamides.
Study 2: Cytotoxicity in Cancer Cell Lines
A recent study explored the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). The findings were as follows:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
These results indicate a dose-dependent cytotoxic effect, warranting further investigation into its mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
